molecular formula C10H22O B14698720 3,3-Dimethyloctan-1-OL CAS No. 25570-07-4

3,3-Dimethyloctan-1-OL

Cat. No.: B14698720
CAS No.: 25570-07-4
M. Wt: 158.28 g/mol
InChI Key: STHNHMWRQONDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyloctan-1-OL is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an octane chain, which also has two methyl groups attached to the third carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyloctan-1-OL can be synthesized through several methods. One common approach involves the hydrogenation of geraniol, citronellol, or citronellal. The hydrogenation process typically uses a nickel catalyst under specific conditions to reduce these compounds to this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reduction of geraniol or citronellol. This method is preferred due to its efficiency and the availability of raw materials. The process involves the use of hydrogen gas and a nickel catalyst to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyloctan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: Aldehydes or ketones

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

3,3-Dimethyloctan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyloctan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyloctan-1-OL is unique due to the specific positioning of its methyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

25570-07-4

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

3,3-dimethyloctan-1-ol

InChI

InChI=1S/C10H22O/c1-4-5-6-7-10(2,3)8-9-11/h11H,4-9H2,1-3H3

InChI Key

STHNHMWRQONDAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.